molecular formula C22H25FN4O2 B12766293 N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide CAS No. 2205029-76-9

N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

Cat. No.: B12766293
CAS No.: 2205029-76-9
M. Wt: 396.5 g/mol
InChI Key: OJTAHWMZBJRSIR-UHFFFAOYSA-N
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Description

N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic compound belonging to the class of indazole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide typically involves several key steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced via nucleophilic substitution reactions, often using fluorinated alkyl halides.

    Carbamoylation: The carbamoyl group is introduced through reactions with isocyanates or carbamoyl chlorides.

    Final Coupling: The phenylethyl group is attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core or the phenylethyl group.

    Reduction: Reduction reactions can target the carbamoyl group or the indazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoropentyl chain or the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenated reagents for nucleophilic substitution, or electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indazole ring or phenylethyl group.

    Reduction: Reduced forms of the carbamoyl group or indazole ring.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors (CB1 and CB2) in the human body.

    Medicine: Investigated for potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotective effects.

    Industry: Utilized in the development of new synthetic cannabinoids for research purposes.

Mechanism of Action

The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it modulates various signaling pathways, leading to effects such as altered neurotransmitter release, changes in cellular activity, and modulation of immune responses. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-carbamoyl-2-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide
  • N-(1-carbamoyl-2-phenylethyl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide
  • N-(1-carbamoyl-2-phenylethyl)-1-(3-fluoropropyl)-1H-indazole-3-carboxamide

Uniqueness

N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide is unique due to the presence of the 5-fluoropentyl chain, which can significantly influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may result in distinct pharmacological profiles compared to other similar compounds, making it a valuable subject for research.

Properties

CAS No.

2205029-76-9

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29)

InChI Key

OJTAHWMZBJRSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

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